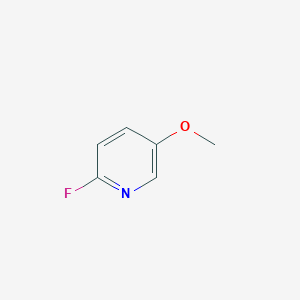

2-Fluoro-5-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZQZUAJEWXGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597010 | |

| Record name | 2-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136888-79-4 | |

| Record name | 2-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-5-methoxypyridine physical and chemical properties

An In-Depth Technical Guide to 2-Fluoro-5-methoxypyridine: Properties, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyridines

This compound is a substituted pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its utility stems from the unique interplay of its constituent functional groups. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacokinetic profile. Fluorine's high electronegativity can improve metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which are critical parameters in drug design.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its characteristic reactivity, and its application in modern synthetic chemistry, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

This compound is characterized by a pyridine ring substituted with a fluorine atom at the C2 position and a methoxy group at the C5 position. This substitution pattern dictates its physical properties and chemical behavior.

Physical Properties

The compound is typically described as a white crystalline powder or a colorless to pale yellow liquid, a discrepancy explained by its low melting point, which is near room temperature. This requires careful consideration for storage and handling, as it may exist in either state depending on the ambient temperature.

| Property | Value | Source |

| CAS Number | 51173-04-7 | |

| Molecular Formula | C₆H₆FNO | [2] |

| Molecular Weight | 127.12 g/mol | N/A |

| Appearance | White crystalline powder or colorless to pale yellow liquid | [2] |

| Melting Point | 25-29 °C | N/A |

| Boiling Point | ~144.8 °C at 760 mmHg | |

| Density | ~1.146 g/cm³ |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following data provides a reference for its characterization.

| Spectroscopy | Key Features |

| ¹H NMR | Protons on the pyridine ring will exhibit characteristic shifts and coupling constants influenced by both the fluorine and methoxy substituents. The methoxy group will appear as a singlet around 3.9 ppm. |

| ¹³C NMR | The carbon attached to the fluorine atom (C2) will show a large one-bond C-F coupling constant. The chemical shifts of the ring carbons are influenced by the electron-withdrawing fluorine and electron-donating methoxy group. |

| ¹⁹F NMR | A singlet is expected, with a chemical shift characteristic of a fluorine atom attached to an aromatic ring. |

| IR Spectroscopy | Characteristic peaks for C-F stretching, C-O stretching (aromatic ether), and C=N/C=C stretching of the pyridine ring are expected. |

| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z = 127.12. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electronic effects of its substituents. The fluorine at the C2 position, being ortho to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNAr). Conversely, the electron-donating methoxy group at C5 modulates the overall electron density of the ring.

Nucleophilic Aromatic Substitution (SNAr)

The C2 and C4 positions of the pyridine ring are electron-deficient and thus activated for nucleophilic attack. The presence of a halogen at these positions makes them susceptible to displacement. In SNAr reactions on halopyridines, the rate of displacement generally follows the trend F > Cl > Br > I.[3][4] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex.[3] The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine, highlighting the exceptional leaving group ability of fluoride in this context.[5][6]

This high reactivity makes this compound an excellent substrate for introducing a wide variety of nucleophiles—such as amines, alcohols, and thiols—at the C2 position to build more complex molecular architectures.[5]

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is highly reactive in SNAr, it is generally the least reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] The rate-determining step in these reactions is typically the oxidative addition of the halide to the palladium(0) catalyst, which is facilitated by weaker carbon-halogen bonds. The general reactivity trend is I > Br > Cl >> F.[4]

Therefore, while not the primary application, functionalization via cross-coupling at the C2 position would require specialized, highly active catalytic systems designed for C-F bond activation. This differential reactivity allows for orthogonal synthetic strategies where other halogens on the ring could be selectively functionalized with cross-coupling reactions while leaving the C2-fluorine intact for a subsequent SNAr step.

Synthesis of this compound

While specific, detailed preparations of this compound are not extensively documented in readily available literature, general synthetic routes can be inferred from the synthesis of related compounds like 2-amino-5-fluoropyridine.[7] A plausible route could involve:

-

Starting Material: Beginning with a readily available substituted pyridine, such as 2-aminopyridine.

-

Functional Group Interconversion: A sequence involving nitration, reduction, diazotization, and a Schiemann reaction could be employed to introduce the fluorine atom.[7]

-

Introduction of the Methoxy Group: The methoxy group could be introduced via nucleophilic substitution of another leaving group or by other standard methods for synthesizing aryl ethers.

Key Experimental Protocols

The following protocols are representative of the key transformations involving this compound and its analogs.

Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding 2-amino-5-methoxypyridine derivative.

Methodology:

-

Reaction Setup: To a clean, dry reaction vial, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry.

Protocol: Suzuki-Miyaura Cross-Coupling (Illustrative)

This protocol is adapted from established methods for structurally similar chloropyridines and serves as a starting point for coupling reactions at a different position if another halogen (e.g., Br or Cl) were present on the this compound scaffold.[8]

Methodology:

-

Inert Atmosphere Setup: In a glovebox or under an inert atmosphere (e.g., Argon), combine the halopyridine substrate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv), a palladium catalyst like Pd₂(dba)₃ (1.5 mol%), and a suitable phosphine ligand like XPhos (3 mol%) in an oven-dried reaction vial.[8]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[8]

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[8]

-

Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue via flash column chromatography.

-

Characterization: Confirm the structure of the biaryl product using NMR and Mass Spectrometry.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2] Its incorporation into drug candidates is driven by the beneficial properties conferred by the fluoropyridine moiety, including:

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions.

-

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

It is frequently employed in the synthesis of kinase inhibitors, a major class of drugs used in oncology and inflammation treatment.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[9]

-

General Handling: Use in a well-ventilated area or a fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

-

Fire Hazards: The compound may be flammable.[10] Keep away from open flames, sparks, and hot surfaces.[9][10] Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[11]

-

Health Hazards: May cause respiratory irritation, skin irritation, and serious eye irritation.[11] Harmful if swallowed.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a versatile and highly valuable reagent for chemical synthesis. Its defining feature is the activated C2-fluorine, which enables facile nucleophilic aromatic substitution, providing a reliable method for introducing diverse functional groups. This reactivity, combined with the beneficial physicochemical properties imparted by the fluoromethoxy-substituted pyridine ring, solidifies its role as a key building block for the discovery and development of new pharmaceuticals and other advanced materials. A thorough understanding of its properties and reactivity is crucial for any researcher aiming to leverage its full synthetic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. agrochemx.com [agrochemx.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

A Technical Guide to 2-Fluoro-5-methoxypyridine (CAS 136888-79-4): A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3][4] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered basicity (pKa)—provide chemists with a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][5][6][7] Within this context, 2-Fluoro-5-methoxypyridine (CAS: 136888-79-4) has emerged as a particularly valuable building block.[5][8] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core properties, reactivity, and application of this versatile intermediate.

The structure combines two key features: the biologically relevant pyridine core, a common motif in numerous approved pharmaceuticals, and a strategically placed fluorine atom at the 2-position.[5][9] This positioning activates the ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group and opening a gateway for the facile introduction of a wide array of functional groups.[10][11] This guide will elucidate the chemical principles that underpin its utility and provide practical, field-proven protocols for its application.

Core Physicochemical Properties and Safety Data

A comprehensive understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe implementation in any synthetic workflow. This compound is a liquid at room temperature, requiring specific storage conditions to ensure its long-term stability.[12]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. It is important to note that some values, such as boiling point and density, are predicted based on computational models and should be considered estimates.[13][14]

| Property | Value | Source(s) |

| CAS Number | 136888-79-4 | [8][12][13] |

| Molecular Formula | C₆H₆FNO | [8][12][15] |

| Molecular Weight | 127.12 g/mol | [8][12] |

| Physical Form | Liquid | [12] |

| Boiling Point | ~197.1 °C (Predicted) | [13][14] |

| Density | ~1.146 g/cm³ (Predicted) | [13][14] |

| Purity | Commercially available at ≥95% | [12] |

| InChI Key | KSZQZUAJEWXGQM-UHFFFAOYSA-N | [12][15] |

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazard profile. The Globally Harmonized System (GHS) classifications indicate that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[12][16]

| Hazard Information | GHS Classification | Precautionary Codes |

| Pictogram | GHS07 (Exclamation Mark) | - |

| Signal Word | Warning | - |

| Hazard Statements | H302, H315, H319, H335 | [12] |

| Precautionary Statements | P280, P305+P351+P338 | [12] |

Protocol for Safe Handling and Storage:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16][17] An eyewash station and safety shower must be readily accessible.[17][18]

-

Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[17][19]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[12] This is a critical step; the causality lies in preventing potential degradation from atmospheric moisture and oxygen over time, ensuring the reagent's integrity for sensitive downstream reactions.

-

Disposal: All waste material should be treated as hazardous. Dispose of surplus and non-recyclable solutions through a licensed disposal company in accordance with local regulations.[16]

The Chemistry of this compound: Synthesis and Reactivity

The synthetic utility of this compound is fundamentally derived from its electronic structure. The electronegative nitrogen atom in the pyridine ring acts as an electron sink, reducing electron density at the C2 and C4 positions. This electron deficiency makes the ring susceptible to nucleophilic attack, a cornerstone of its reactivity profile.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this reagent is Nucleophilic Aromatic Substitution (SNAr).[10][11] The fluorine atom at the C2 position is an excellent leaving group in this context. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The causality for fluorine's effectiveness as a leaving group in SNAr is twofold:

-

Inductive Effect: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack (the rate-determining step).

-

Leaving Group Ability: While fluoride is a poor leaving group in SN1 or SN2 reactions, in SNAr, the breaking of the C-F bond occurs in the fast, second step. The high energy of activation for the first step (attack) is the dominant factor, which is lowered by fluorine's inductive effect.

References

- 1. nbinno.com [nbinno.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. calpaclab.com [calpaclab.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | 136888-79-4 [sigmaaldrich.com]

- 13. Pyridine, 2-fluoro-5-methoxy- (9CI) CAS#: 136888-79-4 [m.chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. abacipharma.com [abacipharma.com]

- 16. capotchem.cn [capotchem.cn]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. fishersci.com [fishersci.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

Molecular weight and formula of 2-Fluoro-5-methoxypyridine

An In-Depth Technical Guide to 2-Fluoro-5-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and materials science. Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, and field-specific applications to provide a comprehensive resource for leveraging this versatile compound.

Introduction: The Strategic Value of Fluorinated Pyridines

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2] The pyridine scaffold, a ubiquitous motif in pharmaceuticals, offers a robust framework for constructing biologically active molecules.[1][3] this compound (CAS No. 136888-79-4) emerges as a particularly valuable reagent by combining these two powerful concepts.

This compound features a pyridine ring substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. This specific arrangement imparts a unique electronic profile and reactivity pattern, making it a sought-after intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[1][4]

A Note on Isomeric Specificity: It is critical to distinguish this compound from its common isomer, 5-Fluoro-2-methoxypyridine (CAS No. 51173-04-7). While structurally similar, their distinct substitution patterns lead to different reactivity and applications. This guide focuses exclusively on the 2-Fluoro-5-methoxy isomer.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its effective use in experimental design, ensuring proper handling, storage, and reaction setup. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 136888-79-4 | [5][6] |

| Molecular Formula | C₆H₆FNO | [4][5][6] |

| Molecular Weight | 127.12 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid | [7] (Analog) |

| Purity Specification | ≥98% | [6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyridines often involves multi-step sequences. A common strategy for producing fluorinated pyridines is through diazotization followed by a Schiemann reaction or by nucleophilic aromatic substitution on a suitably activated precursor. While a specific, peer-reviewed synthesis for this compound is not detailed in the provided results, a plausible and widely practiced route can be constructed from 2-Amino-5-methoxypyridine.

Conceptual Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis of the target compound.

Caption: Conceptual workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical transformations for this class of compounds.[8]

Objective: To synthesize this compound from 2-Amino-5-methoxypyridine.

Materials:

-

2-Amino-5-methoxypyridine

-

Tetrafluoroboric acid (HBF₄, 48% in H₂O)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Amino-5-methoxypyridine (1.0 eq) in tetrafluoroboric acid at 0°C.

-

Causality: The strong, non-nucleophilic acid protonates the amino group and serves as the source of the tetrafluoroborate counter-ion. Low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5°C.

-

Causality: Sodium nitrite is the diazotizing agent. A slight excess ensures complete conversion of the starting amine.

-

Stir the resulting slurry at 0°C for 1 hour. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.

-

-

Schiemann Reaction:

-

Filter the precipitated diazonium salt and wash it with cold diethyl ether.

-

Carefully heat the isolated salt under vacuum. The decomposition will be evidenced by the evolution of nitrogen and boron trifluoride gas.

-

Causality: This is the core Balz-Schiemann reaction, where thermal decomposition of the diazonium tetrafluoroborate introduces the fluorine atom onto the aromatic ring.

-

The crude product is collected via distillation from the reaction mixture.

-

-

Work-up and Purification:

-

Dissolve the collected distillate in diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any residual acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography to yield pure this compound.

-

Reactivity and Application in Medicinal Chemistry

The synthetic utility of this compound is governed by the electronic properties of its substituents. The fluorine atom at the C2 position is highly electron-withdrawing, making this position susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is a cornerstone of its application as a building block.

Case Study: Synthesis of a Kinase Inhibitor Precursor

Substituted pyridines are key components of many kinase inhibitors. The following protocol demonstrates how this compound can be used in a typical SₙAr reaction to couple with a secondary amine, a common step in pharmaceutical synthesis.

Caption: Workflow for a typical SₙAr reaction using this compound.

Protocol: Nucleophilic Aromatic Substitution with Piperidine

-

Reaction Setup:

-

To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: DMSO is a polar aprotic solvent that accelerates SₙAr reactions. Piperidine acts as the nucleophile. DIPEA is a non-nucleophilic base used to scavenge the HF generated during the reaction, driving it to completion.

-

-

Reaction Execution:

-

Heat the reaction mixture to 120°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Causality: Heat is required to overcome the activation energy for the substitution on the electron-rich pyridine ring.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography to yield the desired 2-(piperidin-1-yl)-5-methoxypyridine product.

-

Safety, Handling, and Disposal

As with any active chemical reagent, proper safety protocols are mandatory when handling this compound.

-

Hazard Identification: The compound is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[4][9][10]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11][12]

-

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[5][9] The compound should be stored under an inert atmosphere.[5]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9][11]

-

Skin Contact: Wash off with soap and plenty of water.[11]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]

-

In all cases of exposure, consult a physician immediately.[11]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[11]

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery and fine chemical synthesis. Its unique electronic properties, conferred by the 2-fluoro and 5-methoxy substituents, provide a versatile handle for constructing complex molecular scaffolds through reactions like nucleophilic aromatic substitution. By understanding its core properties, synthetic routes, and reactivity, researchers can effectively integrate this potent building block into their discovery programs, paving the way for the development of novel therapeutics and materials.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methoxy-5-fluoropyridine | 51173-04-7 [chemicalbook.com]

- 5. 136888-79-4|this compound|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 7. agrochemx.com [agrochemx.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. 2-Fluoro-6-methoxypyridine | C6H6FNO | CID 14296367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. capotchem.cn [capotchem.cn]

- 12. fishersci.com [fishersci.com]

Spectroscopic Data for 2-Fluoro-5-methoxypyridine: A Comprehensive Technical Guide

Introduction

2-Fluoro-5-methoxypyridine, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom and a methoxy group onto the pyridine ring dramatically influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel bioactive molecules and functional materials.[1] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, and for understanding its chemical behavior.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 136888-79-4, Molecular Formula: C₆H₆FNO, Molecular Weight: 127.12 g/mol ).[2] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of fluorinated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment. The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a powerful diagnostic tool.[3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For this compound, we expect to see signals for the three aromatic protons on the pyridine ring and the three protons of the methoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.05 | d | ~2.9 | 1H | H-6 |

| ~7.40 | dd | ~8.8, 2.9 | 1H | H-4 |

| ~6.85 | dd | ~8.8, 3.2 | 1H | H-3 |

| 3.85 | s | - | 3H | -OCH₃ |

Causality Behind Assignments:

-

H-6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, leading to a downfield shift. It exhibits a doublet multiplicity due to coupling with the neighboring H-4 proton.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the meta fluorine and the para methoxy group.

-

H-3: This proton is ortho to the electron-donating methoxy group, causing an upfield shift. It is coupled to the neighboring H-4 proton, giving a doublet of doublets.

-

-OCH₃: The methyl protons of the methoxy group are not coupled to any other protons and therefore appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm).

-

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of fluorine, we expect to see C-F coupling, which provides valuable structural information.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, J ≈ 240 Hz) | C-2 |

| ~150 (d, J ≈ 15 Hz) | C-5 |

| ~140 | C-6 |

| ~125 (d, J ≈ 20 Hz) | C-4 |

| ~110 (d, J ≈ 5 Hz) | C-3 |

| ~56 | -OCH₃ |

Causality Behind Assignments:

-

C-2: This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant (¹JCF).

-

C-5: This carbon is attached to the methoxy group and is influenced by the fluorine atom two bonds away, leading to a smaller two-bond C-F coupling constant (²JCF).

-

C-6, C-4, C-3: The chemical shifts of these carbons are influenced by their position relative to the nitrogen, fluorine, and methoxy substituents. They will also exhibit smaller long-range C-F couplings.

-

-OCH₃: The carbon of the methoxy group appears at a typical upfield chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key difference in acquisition:

-

Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for distinguishing between different fluorine environments.[4][6][7]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-85 | m | F |

Causality Behind Assignment:

-

The chemical shift of the fluorine atom is influenced by the electronic environment of the pyridine ring. The value is a prediction based on typical shifts for fluoroaromatic compounds.

-

The multiplicity will be complex (a multiplet) due to coupling with the aromatic protons (H-3 and H-4).

Experimental Protocol: ¹⁹F NMR Spectroscopy

The protocol is analogous to ¹H NMR, with the spectrometer configured to observe the ¹⁹F nucleus. A common reference standard for ¹⁹F NMR is CFCl₃ (δ = 0 ppm).[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| 1600-1450 | Strong | C=C and C=N stretching (aromatic ring) |

| 1250-1200 | Strong | C-O-C stretching (asymmetric) |

| 1100-1000 | Strong | C-F stretching |

| ~1030 | Medium | C-O-C stretching (symmetric) |

Causality Behind Assignments:

-

The characteristic absorptions for aromatic C-H, C=C, and C=N bonds confirm the presence of the pyridine ring.

-

The strong C-O-C stretching bands are indicative of the methoxy group.

-

A strong absorption in the 1100-1000 cm⁻¹ region is characteristic of a C-F bond.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of this compound with dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the spectrum of the sample.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 127 | High | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - CH₃]⁺ |

| 98 | Moderate | [M - CHO]⁺ |

| 84 | High | [M - CH₃ - CO]⁺ |

Causality Behind Fragmentation:

-

[M]⁺: The molecular ion peak at m/z 127 confirms the molecular weight of the compound.

-

[M - CH₃]⁺: Loss of a methyl radical from the methoxy group is a common fragmentation pathway.

-

[M - CHO]⁺: Loss of a formyl radical can occur from the molecular ion.

-

[M - CH₃ - CO]⁺: Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment is a characteristic fragmentation of methoxy-substituted aromatic compounds. The fragmentation of pyridine derivatives can also involve ring opening and loss of small molecules like HCN.[8]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Logical Workflow for Spectroscopic Analysis

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. The principles and protocols outlined in this guide provide a robust framework for the characterization of this and other related fluorinated heterocyclic compounds, which are of increasing importance in the fields of drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoro-5-methoxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Precautionary Principle in Practice

2-Fluoro-5-methoxypyridine is a substituted pyridine derivative utilized as a building block in medicinal chemistry and drug discovery. The introduction of fluorine and methoxy groups onto the pyridine ring provides unique electronic and metabolic properties, making it a valuable synthon for developing novel therapeutic agents. However, as with many highly functionalized heterocyclic compounds, its utility is matched by the need for rigorous safety protocols.

A critical point that must be stressed is that the toxicological properties of this compound have not been thoroughly investigated.[1] This lack of comprehensive data mandates the application of the precautionary principle . We must assume the compound is hazardous and handle it with the highest degree of care, adopting protocols suitable for substances with known toxicity. This guide synthesizes available data with established best practices for handling analogous fluorinated compounds to provide a robust framework for its safe use in a laboratory setting.[2]

Section 1: Hazard Identification and Classification

Understanding a chemical's intrinsic properties is the foundation of a reliable safety protocol. While specific toxicity data is sparse, a profile can be constructed from available Material Safety Data Sheets (MSDS) and data from structurally similar compounds.

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source |

| CAS Number | 136888-79-4 | [1] |

| Molecular Formula | C6H6FNO | [1] |

| Molecular Weight | 127.12 g/mol | [1] |

| Synonyms | Not Available | [1] |

| Physical State | Not Available | |

| Boiling/Melting Point | Not Available | [1] |

| Density | Not Available | [1] |

GHS Classification and Toxicological Profile

Based on available MSDS, this compound is known to cause respiratory irritation.[1] However, by analogy to other fluorinated pyridines, we must anticipate a broader range of hazards.[3][4] The self-validating approach requires us to adopt the more stringent classifications observed for similar molecules.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

It is also crucial to note that many related pyridine compounds are flammable liquids.[6][7] Therefore, it is prudent to treat this compound as potentially flammable and keep it away from ignition sources.

Hazardous Decomposition

In the event of a fire, thermal decomposition can release highly toxic and corrosive gases.[6] Personnel must be aware that combustion may produce:

The potential for HF formation is a significant danger, as it is extremely corrosive and toxic.

Section 2: The Risk Assessment Workflow

A formal risk assessment is mandatory before any new procedure involving this compound is undertaken. This is not a bureaucratic exercise; it is a critical thinking process that ensures hazards are identified and controlled before an incident occurs.

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is the cornerstone of a self-validating safety system. The following procedures are based on established best practices for handling hazardous chemical reagents.[2][9]

Engineering Controls

The primary defense against exposure is to minimize the escape of the chemical into the laboratory environment.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood.[2][9]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[9]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7][10]

Required Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully based on the specific hazards.

| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer | Chemical safety goggles | Double-gloving with nitrile or neoprene gloves | Flame-retardant lab coat | Not required if in fume hood |

| Solution Preparation | Chemical safety goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-retardant lab coat, chemical-resistant apron | Not required if in fume hood |

| Reaction Workup | Chemical safety goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-retardant lab coat, chemical-resistant apron | Not required if in fume hood |

| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical resistant gloves (e.g., Butyl) | Chemical resistant suit or coveralls | Air-purifying respirator with appropriate cartridges (e.g., ABEK-P2)[1] |

Causality: Double-gloving is recommended because no single glove material offers indefinite protection. The outer glove absorbs the bulk of any contamination, and should be changed immediately upon contact, while the inner glove provides secondary protection. A face shield is critical when there is a risk of splashing.[2]

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height.

-

Staging: Place absorbent, disposable bench paper on the work surface inside the fume hood. Assemble all necessary equipment and reagents.

-

Dispensing: Carefully dispense the required amount of this compound. If it is a solid, avoid creating dust.[1] If it is a liquid, perform transfers slowly to avoid splashing.

-

Containment: Tightly cap the source container immediately after dispensing.[1][9]

-

Reaction: If used in a reaction, ensure the apparatus is secure and allows for pressure equalization if necessary.

-

Decontamination: After the procedure, decontaminate all non-disposable equipment. Wipe down the work surface in the fume hood.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.[6][8]

Storage Protocol

Improper storage is a common source of laboratory incidents.

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][2][6]

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.[1][6]

-

Segregation: Store away from incompatible materials. This is a critical step to prevent hazardous reactions.[2]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be trained on these procedures.

First Aid Measures

Immediate action is critical. Show the Safety Data Sheet to the attending physician.[1]

-

Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[1][6]

-

Eye Contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Spill and Leak Procedures

-

Small Spills: For minor spills contained within a fume hood, trained personnel can manage cleanup.[2] Evacuate non-essential personnel. Wearing appropriate PPE (see table above), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[1]

-

Large Spills: Evacuate the laboratory immediately.[1][2] Alert others in the vicinity and contact your institution's emergency response team.

Firefighting

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products like HF.[1][6][8]

Section 5: Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.[10]

-

Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

-

Disposal: Do not dispose of down the drain.[1] All disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][6]

Conclusion

The safe use of this compound in a research and development setting is entirely achievable through a combination of robust engineering controls, diligent adherence to handling protocols, and a comprehensive understanding of its potential hazards. Given the incomplete toxicological data, a culture of caution and the consistent application of the precautionary principle are not just recommended—they are essential for protecting the health and safety of all laboratory personnel.

References

- 1. capotchem.cn [capotchem.cn]

- 2. benchchem.com [benchchem.com]

- 3. 2-Fluoro-5-methoxypyrimidine | C5H5FN2O | CID 581840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

A Senior Application Scientist's Guide to 2-Fluoro-5-methoxypyridine: The Decisive Role of Fluorine in Modulating Reactivity

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] 2-Fluoro-5-methoxypyridine is a prime exemplar of a building block where the fluorine atom is not merely a placeholder but an active modulator of chemical reactivity. This guide provides an in-depth analysis of the electronic and mechanistic roles of the fluorine atom at the C2 position, focusing on its exceptional utility in nucleophilic aromatic substitution (SNAr) reactions. We will dissect the underlying principles that govern its reactivity, contrast it with other halogens, and provide field-proven protocols for its application in synthetic workflows, offering a comprehensive resource for professionals in drug discovery and development.

The Electronic Landscape of this compound

The reactivity of this compound is a direct consequence of the interplay between the electron-withdrawing pyridine nitrogen and the competing electronic effects of the fluorine and methoxy substituents.

-

The Pyridine Core: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating electron-deficient (electrophilic) carbon centers, particularly at the α (C2, C6) and γ (C4) positions. This intrinsic property makes the pyridine ring susceptible to nucleophilic attack, unlike electron-rich carbocyclic aromatics like benzene.

-

The Fluorine at C2 (The Activator): Fluorine exerts a powerful -I (negative inductive) effect due to its high electronegativity.[4] This effect strongly withdraws electron density from the C2 carbon to which it is attached, further enhancing its electrophilicity and making it the primary target for nucleophiles. While fluorine also possesses a +M (mesomeric or resonance) effect due to its lone pairs, its poor orbital overlap with carbon makes this effect significantly weaker than its inductive pull. In the context of SNAr, the inductive withdrawal is the dominant, activating factor.[4]

-

The Methoxy Group at C5 (The Modulator): The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is also a strong resonance donor (+M). Its position at C5 (meta to the fluorine) means its resonance effect primarily influences the electron density at C2, C4, and C6, subtly modulating the overall reactivity profile of the ring.

Caption: Dominant electronic effects in this compound.

The SNAr Reaction: Fluorine's Mechanistic Advantage

The primary synthetic utility of this compound stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.[5][6] This is where the role of fluorine is most pronounced and, to some, counterintuitive. While the C-F bond is the strongest carbon-halogen bond, fluorine is the best leaving group among the halogens in this specific reaction class.

The Mechanism: The SNAr reaction proceeds via a two-step, addition-elimination mechanism.[7]

-

Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Step 2 (Fast): The aromaticity is restored by the expulsion of the leaving group (fluoride ion).

The key to understanding fluorine's role lies in the stability of the Meisenheimer complex. Fluorine's intense electronegativity provides powerful stabilization to the negative charge in this intermediate. This stabilization lowers the activation energy of the first, rate-determining step, dramatically accelerating the overall reaction rate.[5][6]

Caption: The Addition-Elimination mechanism of SNAr at C2.

Comparative Reactivity of 2-Halopyridines

Field data unequivocally demonstrates the superiority of fluorine in activating the pyridine ring for SNAr. The rate of substitution for 2-fluoropyridine is orders of magnitude faster than for its chloro, bromo, or iodo counterparts. This is a critical insight for experimental design, as reactions with 2-fluoropyridines can often be conducted under much milder conditions (lower temperatures, weaker bases) than with other halopyridines.[5][6][8]

| Halogen at C2 | Relative C-X Bond Strength | Relative SNAr Reactivity | Rationale for Reactivity |

| -F | Strongest | Highest | Excellent stabilization of the Meisenheimer complex via induction. |

| -Cl | Strong | Intermediate | Moderate stabilization of the intermediate. |

| -Br | Weaker | Low | Poor stabilization of the intermediate. |

| -I | Weakest | Lowest | Negligible stabilization of the intermediate. |

Table 1: A summary of the inverse relationship between C-X bond strength and SNAr reactivity in 2-halopyridines. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[5][6]

Practical Applications & Synthetic Workflows

The robust and predictable reactivity of this compound makes it a valuable intermediate for introducing the 5-methoxypyridin-2-yl moiety into complex molecules, a common scaffold in pharmaceuticals.[9] This is particularly useful in late-stage functionalization, where mild reaction conditions are essential to avoid degrading sensitive functional groups elsewhere in the molecule.[5][6]

A typical workflow involves the displacement of the fluoride with a range of nucleophiles:

-

O-Nucleophiles: Alcohols and phenols to form ether linkages.

-

N-Nucleophiles: Primary and secondary amines to form aminopyridines.

-

S-Nucleophiles: Thiols to form thioethers.

Caption: A generalized experimental workflow for SNAr reactions.

Self-Validating Experimental Protocol: Synthesis of 2-Anilino-5-methoxypyridine

This protocol describes a standard SNAr procedure. The self-validating nature of this protocol lies in the clear checkpoints for reaction completion and the standardized purification method, ensuring reproducibility.

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by the dropwise addition of aniline.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is complete upon the disappearance of the this compound spot.

-

Quenching & Extraction: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 2-anilino-5-methoxypyridine.

Conclusion

For the practicing scientist, understanding the role of fluorine in this compound is key to leveraging its full synthetic potential. Far from being an inert substituent, the fluorine atom at the C2 position acts as a powerful activating group for nucleophilic aromatic substitution. Its ability to stabilize the rate-determining Meisenheimer intermediate makes it an exceptionally effective leaving group, enabling reactions under mild conditions with a broad range of nucleophiles. This predictable and robust reactivity ensures that this compound will remain a highly valuable and frequently employed building block in the rational design and synthesis of next-generation pharmaceuticals and advanced materials.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

Dissecting the Electronic Landscape of the 2-Fluoro-5-methoxypyridine Ring

An In-Depth Technical Guide:

A Senior Application Scientist's Guide for Researchers in Drug Development

This guide provides a detailed examination of the electronic effects governing the chemistry of the 2-fluoro-5-methoxypyridine scaffold, a heterocyclic motif of increasing importance in medicinal chemistry. We will move beyond a simple description of properties to explore the underlying electronic rationale for its reactivity, basicity, and utility in synthesis. This document is structured to provide field-proven insights, moving from foundational principles to practical applications and analytical methodologies.

The Pyridine Core: An Inherently Electron-Deficient System

The parent pyridine ring is a six-membered aromatic heterocycle where one CH group of benzene is replaced by a nitrogen atom. This substitution has profound electronic consequences. Nitrogen's greater electronegativity compared to carbon results in a net inductive pull of electron density from the ring, making the pyridine system electron-deficient.[1] This is reflected in its reduced reactivity towards electrophilic aromatic substitution and its characteristic basicity, with the lone pair on the nitrogen atom being available for protonation (pKa of pyridinium ion ≈ 5.2).[1][2] The introduction of substituents dramatically modulates this electronic landscape.

Deconstructing the Substituent Effects: A Tale of Two Opposing Forces

The chemical personality of this compound is dictated by the electronic interplay of its two substituents. Their effects are not merely additive but create a unique reactivity profile through a combination of inductive and resonance (mesomeric) phenomena.

2.1 The 2-Fluoro Substituent: A Potent Inductive Withdrawer

Placed at the C2 position, alpha to the ring nitrogen, the fluorine atom exerts a powerful influence.

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework. This effect is most pronounced at the site of substitution (C2) and significantly reduces the electron density on the adjacent nitrogen atom.

-

Mesomeric Effect (+M): While fluorine possesses lone pairs that can be donated into the ring via resonance, this effect is weak for halogens and is heavily outweighed by its potent inductive pull.

The net result is a significant deactivation of the ring towards electrophiles and a marked decrease in the basicity of the nitrogen atom. However, this electron deficiency at C2 makes the position highly activated for Nucleophilic Aromatic Substitution (SNAr), where the fluoride ion serves as an excellent leaving group.[3][4][5]

2.2 The 5-Methoxy Substituent: A Classic Resonance Donor

The methoxy group at the C5 position (meta to the nitrogen) provides a countervailing electronic push.

-

Inductive Effect (-I): The electronegative oxygen atom exerts a modest inductive withdrawal of electron density.

-

Mesomeric Effect (+M): This is the dominant effect. The oxygen's lone pairs are delocalized into the pyridine ring, increasing electron density, particularly at the positions ortho and para to it (C4, C6, and C2).

This resonance donation increases the overall electron density of the ring system, which would, in isolation, increase basicity and activate the ring for electrophilic attack at the C4 and C6 positions.

Diagram 1: Electronic Effects on the this compound Ring

Caption: Opposing electronic influences on the pyridine core.

The Net Effect: Predicting Reactivity and Properties

The combination of these forces results in a nuanced electronic structure.

3.1 Basicity (pKa)

The basicity of the ring nitrogen is a direct probe of its electron density. While the 5-methoxy group donates electrons into the ring system, the powerful -I effect of the ortho-fluoro group dominates, leading to a significant decrease in basicity compared to unsubstituted pyridine. The pKa of 2-methoxypyridinium is 3.06, already lower than pyridine's 5.23, due to the inductive effect of the alkoxy group.[6] The addition of a strongly withdrawing fluorine atom at C2 will lower this value further.

| Compound | Approximate pKa of Conjugate Acid | Primary Electronic Influence on Nitrogen |

| Pyridine | 5.23[1] | Baseline |

| 2-Methoxypyridine | 3.06[6] | -I effect of methoxy group |

| 2-Fluoropyridine | -0.44 (estimated) | Strong -I effect of fluorine |

| This compound | < 3 | Dominant -I from F, moderate -I from OMe |

3.2 Reactivity in Key Transformations

-

Nucleophilic Aromatic Substitution (SNAr): The molecule is primed for SNAr at the C2 position. The strong electron-withdrawing nature of both the ring nitrogen and the fluorine atom stabilizes the negatively charged Meisenheimer intermediate, and fluoride is an excellent leaving group. This is the most synthetically valuable reaction for this scaffold, allowing for the introduction of a wide array of nucleophiles (O, N, S, and C-based).[3]

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally resistant to EAS.[1] In this case, the 2-fluoro group is strongly deactivating, while the 5-methoxy group is activating and ortho-, para-directing. Therefore, if forced, electrophilic attack would most likely occur at the C4 or C6 positions, which are activated by the methoxy group. The C4 position is often favored to minimize steric hindrance.

-

Deprotonation and Metalation: The acidity of the C-H bonds is significantly influenced by the substituents. The inductive effect of the fluorine atom increases the acidity of the proton at C3. The methoxy group also directs metalation. Studies on substituted pyridines show that regioselectivity can be carefully controlled by the choice of base and reaction conditions, making this a viable strategy for further functionalization.[7]

Experimental & Computational Workflow for Analysis

To harness the potential of this compound, a robust analytical and predictive workflow is essential.

4.1 Experimental Protocol: SNAr Reaction

This protocol provides a self-validating system for assessing the reactivity of the C2 position. The choice of a common nucleophile like sodium methoxide allows for straightforward monitoring and characterization.

Objective: Replace the 2-fluoro substituent with a methoxy group and monitor reaction kinetics.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMSO or DMF.

-

Reagent Addition: Add sodium methoxide (1.2 equiv) as a solution in methanol or as a solid portion-wise at room temperature.

-

Monitoring: At timed intervals (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot from the reaction mixture.

-

Quenching: Immediately quench the aliquot with a dilute aqueous acid solution (e.g., 0.1 M HCl) to neutralize the base.

-

Analysis: Analyze the quenched aliquot by HPLC or ¹⁹F NMR. HPLC will show the disappearance of starting material and the appearance of the 2,5-dimethoxypyridine product. ¹⁹F NMR is highly specific and will show the signal for the starting material decreasing over time.

-

Work-up & Isolation (at completion): Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram 2: Experimental Workflow for SNAr Kinetics

Caption: A typical workflow for studying SNAr reactions.

4.2 Computational Chemistry Analysis

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties that govern reactivity.[8][9][10]

Objective: To calculate the molecular electrostatic potential (MEP) and natural bond orbital (NBO) charges to visualize electron distribution and predict sites of reactivity.

Methodology:

-

Structure Optimization: Perform a geometry optimization of the this compound molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9]

-

Frequency Calculation: Confirm that the optimized structure is a true energy minimum by performing a frequency calculation (no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive:

-

NBO Charges: These provide the charge localized on each atom, quantifying the inductive effects.

-

Molecular Electrostatic Potential (MEP) Map: This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions.

-

-

Analysis: Analyze the MEP map to confirm that the region around the nitrogen lone pair is a site of negative potential (though less so than in pyridine) and that the C2 carbon is highly electron-deficient, supporting its susceptibility to nucleophilic attack.

Diagram 3: Computational Analysis Workflow

Caption: A logical flow for DFT-based reactivity prediction.

Conclusion

The this compound ring is a precisely tuned scaffold. Its electronic character is dominated by the strong electron-withdrawing inductive effect of the 2-fluoro group, which lowers the nitrogen's basicity and primes the C2 position for highly efficient nucleophilic aromatic substitution. This effect is tempered by the electron-donating resonance of the 5-methoxy group, which modulates the overall electron density of the ring and directs potential electrophilic attack. For drug development professionals, understanding this delicate electronic balance is paramount. It allows for the rational design of synthetic routes, the prediction of reactivity, and the strategic incorporation of this valuable heterocycle into complex molecular architectures.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. iiste.org [iiste.org]

2-Fluoro-5-methoxypyridine: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine and Methoxy Co-substitution

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and methoxy groups into heterocyclic scaffolds has emerged as a powerful tool for modulating molecular properties. 2-Fluoro-5-methoxypyridine stands as a testament to this design principle, offering a unique combination of electronic and steric attributes that render it a highly versatile and sought-after building block. The presence of a fluorine atom at the 2-position significantly activates the pyridine ring towards nucleophilic attack, while the methoxy group at the 5-position influences the molecule's overall electronic profile and can provide a handle for further functionalization. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, highlighting its utility in key synthetic transformations and its role in the construction of complex molecular architectures.

Synthesis of this compound: A Practical Approach via the Balz-Schiemann Reaction

The most common and reliable method for the synthesis of this compound involves a Balz-Schiemann reaction of the corresponding 2-amino-5-methoxypyridine precursor. This classic transformation provides a dependable route to aryl fluorides from aromatic amines.[1]

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocol: Synthesis of 2-Amino-5-methoxypyridine

The precursor, 2-amino-5-methoxypyridine, can be synthesized from commercially available 2-chloro-5-nitropyridine in a two-step sequence involving nucleophilic substitution with sodium methoxide followed by catalytic hydrogenation.[2]

Part A: Synthesis of 2-Methoxy-5-nitropyridine

-

To a stirred solution of 2-chloro-5-nitropyridine (1.0 equiv) in methanol, slowly add sodium methoxide (1.2-1.4 equiv).[2]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.[2]

-

Add cold water to the residue to precipitate the product.[2]

-

Filter the solid, wash with cold water, and dry to afford 2-methoxy-5-nitropyridine.[2]

Part B: Synthesis of 2-Amino-5-methoxypyridine

-

In a suitable pressure vessel, dissolve 2-methoxy-5-nitropyridine (1.0 equiv) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxypyridine.

Step-by-Step Experimental Protocol: Balz-Schiemann Reaction

This protocol is adapted from the synthesis of similar fluoropyridines.[3]

-

To a solution of 2-amino-5-methoxypyridine (1.0 equiv) in aqueous tetrafluoroboric acid (HBF₄), cool the mixture to -5 to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equiv) in water, maintaining the temperature below 0 °C.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold diethyl ether.

-

Carefully heat the dried diazonium salt in an oil bath until the evolution of nitrogen gas ceases and the solid melts.

-

The crude product can be purified by distillation or column chromatography on silica gel to afford this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 136888-79-4[4] |

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol |

| Appearance | Colorless to light yellow liquid/solid |

| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (d, J=2.9 Hz, 1H, H-6), 7.30 (dd, J=9.0, 4.1 Hz, 1H, H-4), 6.75 (dd, J=9.0, 3.2 Hz, 1H, H-3), 3.85 (s, 3H, -OCH₃).[5] |

| ¹³C NMR (Predicted) | δ (ppm): ~163 (d, ¹JCF ≈ 240 Hz, C-2), ~148 (d, ³JCF ≈ 8 Hz, C-6), ~145 (s, C-5), ~125 (d, ²JCF ≈ 20 Hz, C-4), ~109 (d, ²JCF ≈ 4 Hz, C-3), ~56 (s, -OCH₃). |

| IR (Predicted) | (cm⁻¹): ~3050-3150 (C-H aromatic), ~2850-2950 (C-H aliphatic), ~1600, 1480 (C=C, C=N aromatic), ~1250 (C-O), ~1100 (C-F). |

| Mass Spec (Predicted) | m/z: 127 (M⁺), 99, 84, 70. |

Reactivity and Synthetic Applications

Nucleophilic Aromatic Substitution (SₙAr)